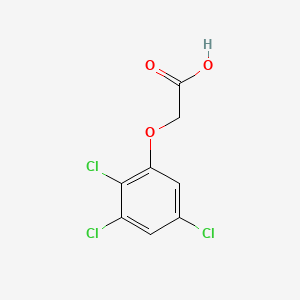
Acetic acid, (2,3,5-trichlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,3,5-trichlorophenoxy)- is a chlorinated derivative of phenoxyacetic acid. This compound is known for its herbicidal properties and has been used in various agricultural applications. It is a synthetic auxin, which mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3,5-trichlorophenoxy)- typically involves the reaction of 2,3,5-trichlorophenol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
2,3,5-Trichlorophenol+Chloroacetic acid→Acetic acid, (2,3,5-trichlorophenoxy)-+HCl
Industrial Production Methods
In industrial settings, the production of acetic acid, (2,3,5-trichlorophenoxy)- is carried out in large reactors where the reactants are mixed and heated to facilitate the reaction. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2,3,5-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenoxyacetic acids.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenoxyacetic acids.
Substitution: Phenoxyacetic acids with different substituents.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,3,5-trichlorophenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Used in the formulation of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of acetic acid, (2,3,5-trichlorophenoxy)- involves its role as a synthetic auxin. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth. This disrupts normal plant development and eventually causes the plant to die. The molecular targets include auxin-binding proteins and pathways involved in cell division and elongation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- MCPA (2-methyl-4-chlorophenoxyacetic acid)
Uniqueness
Acetic acid, (2,3,5-trichlorophenoxy)- is unique due to its specific chlorination pattern, which affects its herbicidal activity and environmental persistence. Compared to 2,4-D and 2,4,5-T, it may have different efficacy and toxicity profiles, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
33433-95-3 |
|---|---|
Molekularformel |
C8H5Cl3O3 |
Molekulargewicht |
255.5 g/mol |
IUPAC-Name |
2-(2,3,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
GFMRARCDRIKDAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


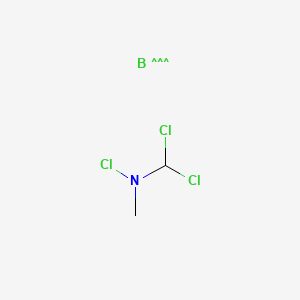

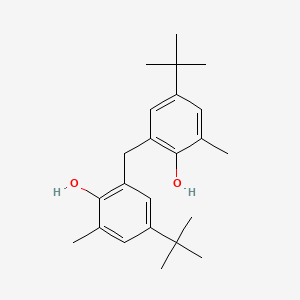
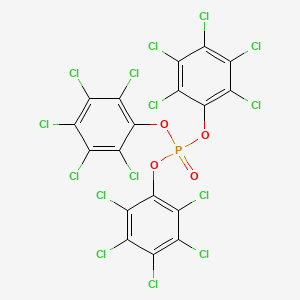
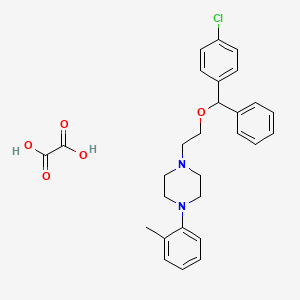
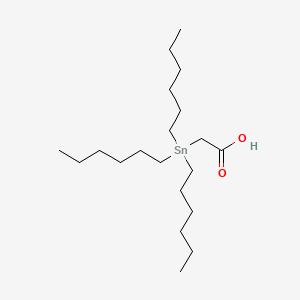
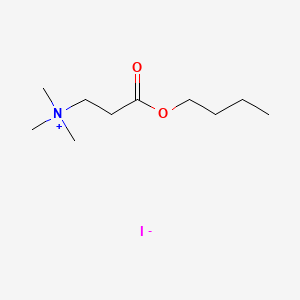

![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
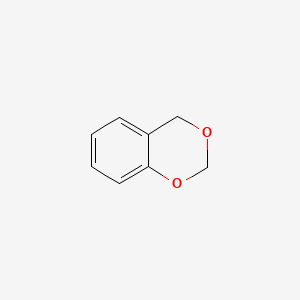
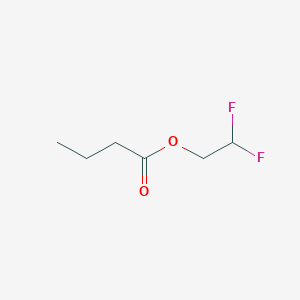


![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
